molecular formula C9H12ClNO3 B1381414 2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride CAS No. 74510-42-2

2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride

Cat. No. B1381414
CAS RN: 74510-42-2
M. Wt: 217.65 g/mol
InChI Key: HGCZZTPSVWJYAL-UHFFFAOYSA-N
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Description

2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride is an organic compound with the molecular formula C9H12ClNO3 and a molecular weight of 217.65 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H11NO3.ClH/c1-5-3-6(9(11)12)8(10)7(4-5)13-2;/h3-4H,10H2,1-2H3,(H,11,12);1H . This indicates that the compound consists of a benzene ring with a methoxy group (OCH3), a methyl group (CH3), and an amino group (NH2) attached to it. Additionally, it has a carboxylic acid group (COOH) and is combined with a hydrochloride (ClH).


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 217.65 .

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry

One prominent application of 2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride lies in its role as a precursor in the synthesis of pharmaceutical intermediates. For instance, it has been utilized in the preparation of key intermediates for anti-cancer drugs that inhibit thymidylate synthase. The synthesis involves multiple steps, starting from p-toluidine, through to the creation of 5-methylisatin, and eventually leading to the production of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline. This process demonstrates the compound's utility in developing potent therapeutics targeting cancer cells (Cao Sheng-li, 2004).

Doping Agent in Conductive Polymers

Another significant application of substituted benzoic acids, closely related to 2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride, is in the doping of conductive polymers. Research has shown that benzoic acid and its derivatives, including 2-methoxybenzoic acid, can effectively dope polyaniline, a conductive polymer. This process enhances the electrical conductivity of polyaniline, making it a promising material for advanced technological applications, such as in electronics and sensors (C. A. Amarnath & S. Palaniappan, 2005).

Photodynamic Therapy for Cancer Treatment

The compound's utility extends to the field of photodynamic therapy for cancer treatment. A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including derivatives of 2-hydroxy-3-methoxybenzoic acid, showcased high singlet oxygen quantum yields. Such properties are crucial for Type II photosensitizers in photodynamic therapy, highlighting the compound's potential in developing treatments that selectively target and destroy cancer cells with minimal damage to surrounding healthy tissue (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Antimicrobial and Antifungal Agents

Additionally, derivatives of 2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride have been explored for their antimicrobial and antifungal activities. A series of novel pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid demonstrated variable and modest activity against various strains of bacteria and fungi. This research opens avenues for the development of new antimicrobial agents that could potentially address the growing concern of antibiotic resistance (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-3-methoxy-5-methylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-5-3-6(9(11)12)8(10)7(4-5)13-2;/h3-4H,10H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCZZTPSVWJYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride

CAS RN

74510-42-2
Record name 2-amino-3-methoxy-5-methylbenzoic acid hydrochloride
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